H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH
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Description
The peptide sequence H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH represents a linear chain of amino acids. Let’s explore its properties and significance.
Synthesis Analysis
The synthesis of this peptide involves the sequential addition of amino acids in a controlled manner. Techniques such as solid-phase peptide synthesis (SPPS) or liquid-phase synthesis are commonly employed. Protecting groups ensure selective coupling, and deprotection steps allow for the addition of subsequent amino acids.
Molecular Structure Analysis
The molecular structure of this peptide consists of the following amino acids:
- Glutamine (Gln)
- Arginine (Arg)
- Lysine (Lys)
- Serine (Ser)
- Threonine (Thr)
- Isoleucine (Ile)
The peptide backbone forms a linear chain, with side chains contributing to its overall properties.
Chemical Reactions Analysis
The peptide may undergo various chemical reactions:
- Hydrolysis : Cleavage of peptide bonds by water.
- Oxidation/Reduction : Alteration of disulfide bonds or other redox reactions.
- Acid/Base Reactions : pH-dependent changes in charge and solubility.
Physical And Chemical Properties Analysis
- Solubility : The peptide’s solubility varies based on its amino acid composition.
- Stability : Susceptibility to degradation by proteases or environmental factors.
- Charge : The net charge at a given pH affects interactions with other molecules.
Safety And Hazards
- Biocompatibility : Assess its safety for therapeutic use.
- Toxicity : Investigate potential adverse effects.
- Allergenicity : Evaluate any allergic reactions.
Future Directions
Research avenues include:
- Biological Function : Uncover its role in cellular processes.
- Therapeutic Applications : Explore its potential as a drug candidate.
- Structural Studies : Determine its 3D conformation.
properties
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H113N29O16/c1-4-29(2)42(54(103)104)87-53(102)43(30(3)90)88-51(100)37(17-11-27-78-59(72)73)83-47(96)36(16-10-26-77-58(70)71)84-52(101)39(28-89)86-49(98)32(12-5-6-22-60)80-46(95)34(14-8-24-75-56(66)67)82-50(99)38(19-21-41(63)92)85-48(97)35(15-9-25-76-57(68)69)81-45(94)33(13-7-23-74-55(64)65)79-44(93)31(61)18-20-40(62)91/h29-39,42-43,89-90H,4-28,60-61H2,1-3H3,(H2,62,91)(H2,63,92)(H,79,93)(H,80,95)(H,81,94)(H,82,99)(H,83,96)(H,84,101)(H,85,97)(H,86,98)(H,87,102)(H,88,100)(H,103,104)(H4,64,65,74)(H4,66,67,75)(H4,68,69,76)(H4,70,71,77)(H4,72,73,78)/t29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSCOQGCZIVUGN-LRZRRLEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H113N29O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1484.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gln-Arg-Arg-Gln-Arg-Lys-Ser-Arg-Arg-Thr-Ile-OH |
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